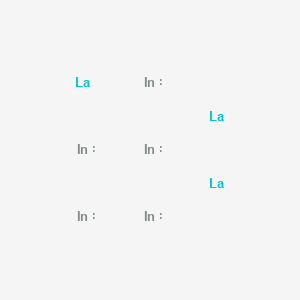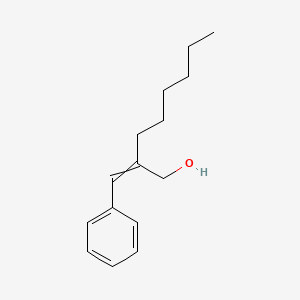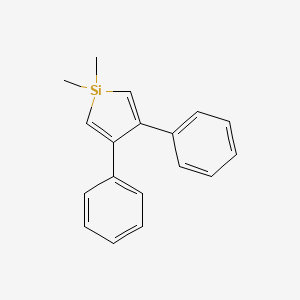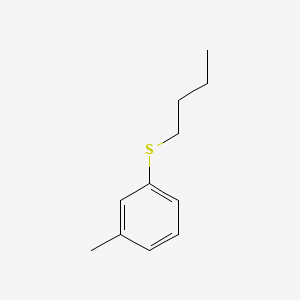
Indium--lanthanum (5/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–lanthanum (5/3) is a compound formed by the combination of indium and lanthanum in a 5:3 ratio. This compound is part of the broader category of rare earth alloys, which are known for their unique properties and applications in various fields. Lanthanum, a member of the lanthanide series, is known for its high reactivity and ability to form stable compounds with various elements, including indium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (5/3) can be achieved through several methods, including the citric acid-nitrate sol-gel method. This method involves the preparation of a stable aqueous solution, followed by polyesterification to form a solid polymeric resin. The resin is then decomposed to form an amorphous oxide, which is subsequently crystallized to obtain the desired compound .
Industrial Production Methods: In industrial settings, the compound can be produced using high-temperature synthesis methods. The elements are combined in a controlled environment, often involving the use of inert atmospheres to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Indium–lanthanum (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, reacts readily with oxygen to form lanthanum oxide (La₂O₃) and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form oxides.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Major Products:
Oxides: Lanthanum oxide (La₂O₃)
Halides: Lanthanum fluoride (LaF₃), lanthanum chloride (LaCl₃)
Wissenschaftliche Forschungsanwendungen
Indium–lanthanum (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Investigated for use in medical imaging and as a component in certain medical devices.
Industry: Used in the production of advanced materials, including high-performance alloys and ceramics
Wirkmechanismus
The mechanism of action of indium–lanthanum (5/3) involves its ability to form stable complexes with various molecules. Lanthanum ions can bind to phosphate groups, forming insoluble complexes that prevent the absorption of phosphate in biological systems . This property is particularly useful in medical applications, such as the treatment of hyperphosphatemia.
Vergleich Mit ähnlichen Verbindungen
- Lanthanum oxide (La₂O₃)
- Lanthanum fluoride (LaF₃)
- Lanthanum chloride (LaCl₃)
Comparison: Indium–lanthanum (5/3) is unique due to its specific ratio of indium to lanthanum, which imparts distinct electronic and structural properties. Compared to other lanthanum compounds, indium–lanthanum (5/3) offers enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
54652-80-1 |
|---|---|
Molekularformel |
In5La3 |
Molekulargewicht |
990.81 g/mol |
InChI |
InChI=1S/5In.3La |
InChI-Schlüssel |
YVZXFTJCRQYKII-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[In].[In].[La].[La].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)

![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)


![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)


![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
